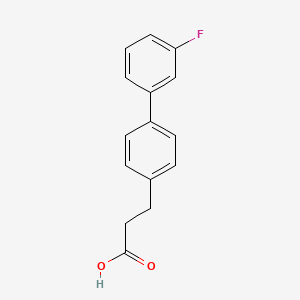

3'-Fluoro-biphenyl-4-propanoic acid

Description

Significance of the Biphenyl (B1667301) Scaffold in Contemporary Chemical Biology

The biphenyl scaffold, which consists of two connected phenyl rings, is a privileged structure in medicinal chemistry and chemical biology. medchemexpress.com This structural motif is found in a variety of biologically active compounds, including the liquid crystals used in displays (E7) and pharmaceutical drugs like diflunisal (B1670566) and telmisartan. medchemexpress.com The relative rigidity of the biphenyl core provides a defined three-dimensional structure that can facilitate precise interactions with biological targets. Furthermore, the two rings can be independently functionalized, allowing for the fine-tuning of a compound's steric and electronic properties to optimize binding affinity and selectivity for proteins and other biomacromolecules. nih.govgoogle.com

In recent research, the biphenyl scaffold has been utilized in the design of negative allosteric modulators for the NMDA receptor, which are promising for treating central nervous system disorders. nih.gov It has also served as a basis for developing dual inhibitors of acetylcholinesterase and tau aggregation, which are key targets in the study of neurodegenerative diseases like Alzheimer's. cas.org The ability of the biphenyl structure to act as a core for building multi-targeted ligands highlights its versatility and ongoing importance in the field. cas.orgnist.gov

Strategic Incorporation of Fluorine in Pharmaceutical and Agrochemical Research

Strategically placing fluorine atoms can lead to several advantageous changes in a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes, thereby increasing the drug's half-life. umabrothers.comncats.ionih.gov Fluorination can also alter the acidity or basicity of nearby functional groups and improve a molecule's binding affinity to its target protein through favorable electrostatic or hydrophobic interactions. nih.govnih.govfluorochem.co.uk Furthermore, the lipophilicity of a molecule can be fine-tuned with fluorine, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.govfluorochem.co.uk The use of the 18F radioisotope is also a critical application in Positron Emission Tomography (PET) imaging. ncats.io

Overview of Propanoic Acid Derivatives as Foundational Research Compounds

Propanoic acid, a simple carboxylic acid, and its derivatives are fundamental building blocks in chemical research and have a significant presence in pharmaceuticals. nih.gov The arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen (B1674241) and naproxen (B1676952). nih.govsigmaaldrich.combldpharm.com These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. nih.gov

Beyond inflammation, propanoic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. sigmaaldrich.combldpharm.com The carboxylic acid group is a key feature, as it is often ionized at physiological pH, allowing it to form strong interactions with biological targets. The propanoic acid moiety serves as a versatile scaffold that can be readily modified to explore structure-activity relationships, making it a foundational component in the development of new research compounds and potential therapeutics. bldpharm.comacs.org

Specific Research Significance and Context of 3'-Fluoro-biphenyl-4-propanoic Acid

While extensive research has been published on the individual components of this compound, specific academic studies focusing on this exact molecule are not widely available in the public domain. Its primary role appears to be that of a research chemical or an intermediate in the synthesis of more complex molecules.

Based on its structure, this compound can be contextualized as a compound designed to explore the biological effects of combining a fluorinated biphenyl group with a propanoic acid side chain. The 3'-fluoro substitution on the biphenyl ring is a strategic modification intended to alter the electronic properties and metabolic stability of the molecule. The propanoic acid tail provides a carboxylic acid functional group, which is a common feature in many biologically active compounds for interacting with target proteins.

Researchers might synthesize and study this compound as part of a larger library of related molecules to probe the structure-activity relationship of a particular biological target. For instance, it could be investigated as a potential anti-inflammatory agent, following the precedent of other arylpropionic acids like flurbiprofen (B1673479), which is a structural isomer. nih.gov However, without specific published research, its precise biological activities and research applications remain speculative.

Chemical Data

The following tables provide key identifiers and properties for this compound.

Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-{3'-fluoro-[1,1'-biphenyl]-4-yl}propanoic acid nih.gov |

| CAS Number | 893641-14-0 nih.gov |

| Molecular Formula | C₁₅H₁₃FO₂ umabrothers.comncats.iofluorochem.co.uknih.gov |

| InChI | InChI=1S/C15H13FO2/c16-14-3-1-2-13(10-14)12-7-4-11(5-8-12)6-9-15(17)18/h1-5,7-8,10H,6,9H2,(H,17,18) nih.gov |

| InChI Key | RAOOYVZQJMXATI-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | O=C(O)CCc1ccc(-c2cccc(F)c2)cc1 nih.gov |

| MDL Number | MFCD05978945 nih.gov |

Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 244.26 g/mol umabrothers.comncats.iofluorochem.co.uknih.gov |

| Purity | 98% nih.gov |

| LogP | 3.845 nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13FO2 |

|---|---|

Molecular Weight |

244.26 g/mol |

IUPAC Name |

3-[4-(3-fluorophenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H13FO2/c16-14-3-1-2-13(10-14)12-7-4-11(5-8-12)6-9-15(17)18/h1-5,7-8,10H,6,9H2,(H,17,18) |

InChI Key |

RAOOYVZQJMXATI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro Biphenyl 4 Propanoic Acid and Its Analogs

Retrosynthetic Analysis for the Efficient Synthesis of the 3'-Fluoro-biphenyl-4-propanoic Acid Core

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical and widely employed disconnection is at the C-C single bond between the two phenyl rings of the biphenyl (B1667301) core. This approach simplifies the molecule into two key synthons: a substituted fluorobenzene (B45895) derivative and a phenylpropanoic acid derivative. This strategy leverages the power of modern transition-metal-catalyzed cross-coupling reactions, which are highly effective for forming aryl-aryl bonds.

The synthons derived from the primary disconnection are:

Synthon A: A 3-fluorophenyl group, which can be sourced from a (3-fluorophenyl)boronic acid or a 1-halo-3-fluorobenzene.

Synthon B: A 4-(propanoic acid)phenyl group, typically derived from a 4-halophenylpropanoic acid or a (4-propanoic acid)phenylboronic acid.

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Core Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing biphenyl derivatives, offering high yields and broad functional group tolerance. nih.govnih.gov

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C-C bonds between aryl halides and organoboron compounds. libretexts.org The synthesis of the 3'-fluoro-biphenyl core involves coupling a fluorinated aryl halide with an appropriate arylboronic acid. rsc.orgacs.org The reaction's success is highly dependent on the careful optimization of several parameters, including the catalyst, ligand, base, and solvent system. nih.govpku.edu.cn

Key optimization parameters include:

Palladium Catalyst: While various palladium sources can be used, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common precatalysts. rsc.org For improved efficiency and lower catalyst loading, preformed palladacycle catalysts, such as those developed by Buchwald, are often employed, especially for challenging substrates like electron-poor fluorinated arenes. nih.gov

Ligand: The choice of phosphine (B1218219) ligand is critical. Electron-rich, bulky monophosphine ligands like XPhos, SPhos, and RuPhos have proven highly effective in promoting the coupling of sterically hindered or electronically deactivated substrates. rsc.orgnih.gov The ligand-to-palladium ratio is also a key parameter to optimize, with a 1.5:1 ratio sometimes yielding better results than the standard 2.5:1. nih.gov

Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can significantly impact yield and reaction time, with stronger bases sometimes being necessary for less reactive coupling partners. rsc.orgpku.edu.cn

Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common solvent systems include toluene/water, dioxane/water, or THF/water. rsc.org Greener solvent systems, such as ethanol/water, have also been successfully implemented. pku.edu.cn

While the Suzuki-Miyaura coupling is highly popular, several other palladium-catalyzed (and sometimes copper- or nickel-catalyzed) reactions provide powerful alternatives for biphenyl synthesis. nih.govthieme.de

Stille Coupling: This reaction couples an organotin reagent with an organic halide. It is known for its tolerance of a wide variety of functional groups. For fluoroarene substrates, Stille coupling has been shown to be effective in forming functionalized biaryls. rsc.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Negishi Coupling: Involving the reaction of an organozinc reagent with an organic halide, this method is notable for the high reactivity of the organozinc component. rsc.org It can be particularly useful for couplings that are sluggish under other conditions.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophile. It is one of the earliest developed cross-coupling reactions and is effective for synthesizing substituted biaryls from aryl halides. nih.gov

Hiyama Coupling: This method employs an organosilicon compound, which is activated by a fluoride (B91410) source (e.g., TASF or TBAF). It offers a non-toxic alternative to organotin and organoboron compounds.

Ullmann Reaction: A classical method that typically involves the copper-mediated coupling of two aryl halides. Modern modifications often use palladium or nickel catalysts and can be performed under milder conditions than the traditional high-temperature protocol.

Introduction and Functionalization of the Propanoic Acid Moiety

The propanoic acid side chain is a key functional group, and its introduction can be achieved through various synthetic routes. orientjchem.orgfiveable.me

The propanoic acid group can be introduced either before or after the biphenyl core is formed.

Friedel-Crafts Acylation: A common method involves the reaction of a pre-formed biphenyl with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This introduces a 4-oxo-4-phenylbutanoic acid chain, which can then be reduced to the desired propanoic acid. A typical reduction for this transformation is the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a base) reduction.

Heck Reaction: The propanoic acid chain can be constructed via a Heck reaction between an aryl halide (e.g., 4-bromo-3'-fluorobiphenyl) and an acrylic acid ester, followed by hydrogenation of the resulting double bond and hydrolysis of the ester to yield the carboxylic acid.

Derivatization: Once the carboxylic acid is in place, it can be readily converted to other functional groups. Esterification can be achieved by reacting the acid with an alcohol under acidic conditions. fiveable.me Conversion to an acid chloride (using thionyl chloride or oxalyl chloride) provides a highly reactive intermediate for the synthesis of amides and other derivatives. rsc.org

For analogs such as 2-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, which contains a stereocenter, enantioselective synthesis is crucial. ethz.ch Several strategies can be employed to control the stereochemistry at the chiral center.

Chiral Auxiliaries: An enantiopure chiral auxiliary can be attached to the propanoic acid precursor. ethz.ch For instance, an Evans oxazolidinone auxiliary can be acylated, and the subsequent alkylation of the α-carbon proceeds with high diastereoselectivity. Removal of the auxiliary then yields the enantioenriched propanoic acid.

Asymmetric Hydrogenation: A prochiral α,β-unsaturated acid or ester precursor can be reduced to the chiral propanoic acid using asymmetric hydrogenation. This method employs a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands like BINAP) to deliver hydrogen to one face of the double bond preferentially.

Enzymatic Resolution: A racemic mixture of the propanoic acid or its ester can be resolved using enzymes. Lipases are particularly effective at selectively hydrolyzing one enantiomer of an ester, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. ethz.ch

These stereoselective methods are essential for producing single-enantiomer drugs, where often only one enantiomer possesses the desired biological activity. elsevierpure.comnih.gov

Synthetic Routes for Selective Fluorination and Fluorine-Substituted Biphenyl Intermediates

The synthesis of fluorinated biphenyl scaffolds, such as this compound, relies heavily on modern cross-coupling reactions and advanced fluorination techniques. The introduction of a fluorine atom can significantly alter a molecule's properties, making the regioselectivity of its placement a critical synthetic challenge.

A primary and widely utilized method for constructing the core fluorine-substituted biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. rsc.orgacs.org This palladium-catalyzed reaction typically involves the coupling of a fluorinated aryl halide with an arylboronic acid (or vice versa). For instance, a common route involves reacting a fluorinated boronic acid with an aryl halide in the presence of a palladium catalyst and a base. rsc.org This method is valued for its tolerance of a wide range of functional groups and its relatively mild reaction conditions. acs.org The versatility of the Suzuki-Miyaura coupling allows for the preparation of various fluorine-substituted biphenyl intermediates by choosing appropriately substituted starting materials. rsc.orgnih.gov For example, 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl has been synthesized with an 81% yield via this coupling method. rsc.org

Beyond building the skeleton with pre-fluorinated precursors, direct fluorination of a biphenyl intermediate is another key strategy. This can involve electrophilic fluorinating agents or, more recently, C-H activation methodologies. Electrophilic fluorination often utilizes N-F reagents like Selectfluor. acs.org Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective fluorination of unactivated sp³ carbons, which is particularly relevant for derivatives of propanoic acid. acs.org This approach can install fluorine at specific positions late in the synthetic sequence. Photosensitized direct C-H fluorination represents another modern approach, offering complementary selectivity under mild conditions, often proceeding via a radical mechanism. beilstein-journals.org

The synthesis of polyfunctionalized biphenyl intermediates, which may include fluorine among other substituents, sometimes requires alternative strategies when standard palladium-catalyzed methods are ineffective. In cases involving highly substituted, sterically hindered systems, the Ullmann coupling reaction has been successfully employed to form the crucial aryl-aryl bond. acs.org

Table 1: Key Synthetic Reactions for Fluorinated Biphenyls

| Reaction Type | Reactants Example | Catalyst/Reagent Example | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl Halide + Fluorinated Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | Fluorinated Biphenyl | rsc.orgacs.org |

| Suzuki-Miyaura Coupling | Fluorinated Aryl Halide + Arylboronic Acid | Pd(dppf)Cl₂ | Fluorinated Biphenyl | nih.gov |

| C-H Activation Fluorination | Aliphatic Amide | Pd(OAc)₂, Selectfluor | β-Fluorinated Amide | acs.org |

| Ullmann Coupling | Polyhalogenated Benzene | Copper | Polysubstituted Biphenyl | acs.org |

Design and Synthesis of Structure-Activity Relationship (SAR) Probes and Analogs

To investigate the structure-activity relationships (SAR) of this compound, analogs are systematically synthesized by modifying the carboxylic acid moiety and by introducing various substituents onto the biphenyl rings. These modifications allow researchers to probe the impact of different functional groups and steric and electronic properties on biological activity.

The carboxylic acid group is a common starting point for derivatization to explore its role in molecular interactions. Standard organic transformations are employed to convert the acid into esters, amides, and hydrazides.

Esterification: The conversion of the propanoic acid to its corresponding ester is typically achieved through Fischer esterification. This involves refluxing the acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalytic amount of strong acid like sulfuric acid (H₂SO₄). nih.govacs.org This reaction is often the first step toward creating other derivatives.

Hydrazide Formation: Hydrazides are synthesized from the corresponding esters. The ester is treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a solvent like methanol, followed by refluxing. nih.govacs.org The resulting hydrazide is a versatile intermediate that can be further reacted with various aldehydes or ketones to form hydrazones, expanding the library of analogs. nih.govacs.orgnih.gov The synthesis of numerous acyl hydrazones from the related compound flurbiprofen (B1673479) has been reported with good to excellent yields. acs.orgnih.gov

Amidation: Amides are synthesized from the carboxylic acid, often via an activated intermediate like an acyl chloride or by using coupling reagents. Alternatively, morpholine (B109124) amides have been used as versatile synthetic intermediates that can undergo various functional group transformations. nih.gov For example, morpholine 3,3,3-trifluoropropanamide, synthesized from the corresponding acid using coupling agents like EDCI and HOBT, serves as a reagent for creating β-fluoro-α,β-unsaturated amides. nih.gov

Table 2: Synthesis of Carboxylic Acid Derivatives

| Derivative | Synthetic Method | Key Reagents | Intermediate | Reference |

| Ester | Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Carboxylic Acid | nih.govacs.org |

| Hydrazide | Hydrazinolysis | Hydrazine Hydrate | Ester | nih.govacs.org |

| Amide | Amide Coupling | Amine, Coupling Agent (e.g., EDCI) | Carboxylic Acid | nih.gov |

| Hydrazone | Condensation | Aldehyde/Ketone | Hydrazide | acs.orgnih.gov |

Systematic substitution on the two phenyl rings of the biphenyl core is a crucial strategy for fine-tuning the molecule's properties. These substitutions can modulate electronic distribution and steric bulk, which in turn can influence receptor binding, planarity, and metabolic stability. nih.govnih.gov

Modulating Electronic Properties: The electronic nature of the biphenyl system can be altered by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). numberanalytics.com

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the aromatic ring, which can influence interactions with biological targets. In some analog series, the presence of EDGs on the phenyl ring has been shown to play a prominent role in biological activity. nih.govresearchgate.net

Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens): These groups decrease the electron density of the ring. The introduction of a nitro (NO₂) group, a strong deactivating group, can significantly impact the molecule's ionization potential and electron affinity. ichem.mdichem.md Halogens like fluorine itself are EWGs and their placement is a key factor in drug design. nih.gov

The position of these substituents is also critical. While ortho- and para-positions are often activated by EDGs in electrophilic aromatic substitutions, modern synthetic methods have enabled meta-selective C-H functionalization, allowing for the introduction of groups at positions not favored by the intrinsic electronics of the substituent. youtube.comwikipedia.org

Modulating Steric Properties: The spatial arrangement of the biphenyl rings is governed by the rotation around the single bond connecting them. The introduction of bulky substituents, particularly at the ortho positions, creates steric hindrance that restricts this rotation. nih.govnumberanalytics.com

Atropisomerism: If the steric barrier to rotation is large enough, stable stereoisomers called atropisomers can be isolated. numberanalytics.com The size of the ortho-substituents is the critical factor in determining whether free rotation is prevented. nih.govnumberanalytics.com

Conformational Effects: Even when not leading to stable atropisomers, steric bulk influences the dihedral angle between the two phenyl rings. Increasing the steric hindrance of substituents can drastically increase the rotational energy barrier. acs.org This twisting from planarity can be essential for fitting into a specific receptor pocket. For example, computational studies on related biphenyl systems have shown that substituents like tert-butyl groups create a much higher rotational energy barrier compared to smaller groups like hydrogen. acs.org

Table 3: Effects of Biphenyl Ring Substitution

| Substitution Type | Substituent Example | Primary Effect | Consequence | Reference |

| Electronic (Donating) | -OCH₃, -NH₂ | Increases ring electron density | Modulates binding affinity, reactivity | nih.govnumberanalytics.com |

| Electronic (Withdrawing) | -NO₂, -CF₃, -F | Decreases ring electron density | Alters polarity and metabolic stability | nih.govichem.md |

| Steric (Ortho-position) | -CH₃, -Cl, -tBu | Hinders rotation around the C-C single bond | Affects planarity (dihedral angle), may lead to atropisomerism | nih.govnumberanalytics.comacs.org |

Computational and Theoretical Investigations of 3 Fluoro Biphenyl 4 Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of molecules like 3'-Fluoro-biphenyl-4-propanoic acid. These methods allow for a detailed understanding of the molecule's geometry, electronic distribution, and inherent reactivity.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

In a related study on 3-(4-Fluorophenyl) propionic acid, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were employed for geometry optimization and vibrational analysis. researchgate.net This level of theory has been shown to provide results that are in good agreement with experimental data for similar molecules. researchgate.net Such calculations are crucial for understanding the molecule's stability and how it might interact with its environment.

Table 1: Representative Calculated Geometrical Parameters for a Fluorinated Biphenyl (B1667301) Derivative (TBDFBP) nih.gov

| Parameter | Bond Length (Å) / Angle (°) |

| C-F Bond Length | ~1.35 Å |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| Biphenyl Dihedral Angle | Variable, influenced by substituents |

| C=O Bond Length | ~1.21 Å |

| O-H Bond Length | ~0.97 Å |

Note: The data in this table is for a related fluorinated biphenyl compound (TBDFBP) and serves as an illustrative example of the types of parameters obtained from DFT calculations.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Dipole Moments

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The fluorine atom, being highly electronegative, would also contribute to a negative potential region on the adjacent carbon atom. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential, indicating its acidic nature and propensity for donation in hydrogen bonding. nih.gov

Calculation of Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity. thaiscience.info

Chemical Hardness (η) : This parameter indicates the resistance of a molecule to change its electron configuration. A higher value of chemical hardness suggests greater stability.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a greater propensity to act as an electrophile.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations can model the behavior of this compound over time, taking into account its conformational flexibility and interactions with its environment, such as a solvent.

In Silico Molecular Docking Studies for Predictive Binding Analysis

In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method is a cornerstone of computer-aided drug design.

Prediction of Ligand-Target Binding Modes and Key Interacting Residues

Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a target protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For instance, derivatives of flurbiprofen (B1673479) (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), a structurally related compound, have been the subject of in silico molecular modeling to understand their binding interactions with enzymes like urease. nih.gov Similarly, docking studies on other propanoic acid derivatives have been performed to investigate their interactions with targets like cyclooxygenase (COX) enzymes. nih.gov

For this compound, docking studies could reveal how the carboxylic acid group forms hydrogen bonds with specific amino acid residues in a binding pocket, while the biphenyl core engages in hydrophobic interactions. The fluorine atom could also participate in specific interactions, such as halogen bonding or dipole-dipole interactions, which can contribute to the binding affinity.

Table 2: Potential Interacting Residues in a Hypothetical Target Binding Site

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic Acid (donor/acceptor) | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Biphenyl Rings | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Fluorine | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Note: This table presents a hypothetical scenario of potential interactions and is for illustrative purposes. The actual interacting residues would depend on the specific protein target.

By providing a detailed picture of the binding mode, molecular docking can guide the design of new derivatives with improved potency and selectivity.

Computational Assessment of Binding Affinities and Interaction Energies

Computational methods are crucial for predicting how strongly a ligand, such as this compound, will bind to its biological target, often a protein. This is achieved by calculating the binding affinity and the energies of interaction between the compound and the amino acid residues in the protein's active site. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to model these interactions.

For instance, in the context of anti-inflammatory drug design, the target protein is often cyclooxygenase-2 (COX-2). plos.orgmdpi.com Computational studies can simulate the docking of this compound into the COX-2 active site. The binding affinity is often expressed as a docking score or a calculated binding free energy (ΔG), with more negative values indicating a stronger interaction.

Key interactions that contribute to the binding energy include:

Hydrogen Bonds: The carboxylic acid group of the propanoic acid side chain can form hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The biphenyl core can engage in hydrophobic interactions with nonpolar residues.

Van der Waals Forces: These are general attractive or repulsive forces between the ligand and the protein.

Electrostatic Interactions: The fluorine atom, being highly electronegative, can alter the electrostatic potential of the molecule, influencing its interactions with the protein.

Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing a more accurate estimation of the binding free energy.

Table 1: Simulated Interaction Energies of this compound with Key Residues in the COX-2 Active Site

| Interacting Residue | Interaction Type | Estimated Energy (kcal/mol) |

| Arginine (Arg120) | Hydrogen Bond, Electrostatic | -4.5 |

| Tyrosine (Tyr355) | Hydrogen Bond | -3.2 |

| Valine (Val523) | Hydrophobic | -2.8 |

| Leucine (Leu352) | Hydrophobic | -2.5 |

| Serine (Ser530) | Hydrogen Bond | -1.9 |

This table presents simulated data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scholarsresearchlibrary.comresearchgate.net By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. youtube.com

For a series of biphenyl-4-propanoic acid derivatives, a QSAR model can be developed by:

Data Collection: Gathering a dataset of compounds with their experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

A well-validated QSAR model can then be used to predict the activity of this compound and other newly designed analogs. The model can highlight which structural features are most important for activity, for example, the position and nature of substituents on the biphenyl rings. medcraveonline.comresearchgate.net

Table 2: Example of a QSAR Model for Biphenyl-4-propanoic Acid Derivatives

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.85 |

| Q² (Cross-validated R²) | 0.72 |

| F-test (Fischer's value) | 65.4 |

| Standard Error of Estimate | 0.25 |

This table presents hypothetical data to illustrate a typical QSAR model's statistical quality.

Computational Chemistry in the Context of Structure-Based Drug Design for Biphenyl Derivatives

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of the biological target to design new drugs. nih.govnih.gov Computational chemistry plays a central role in SBDD, especially for designing biphenyl derivatives as potential therapeutic agents.

The process typically involves:

Target Identification and Validation: Identifying a protein target involved in a disease process. For biphenyl derivatives with anti-inflammatory properties, this is often the COX-2 enzyme. plos.orgproteinstructures.com

Lead Identification: Using techniques like high-throughput screening or virtual screening of compound libraries to identify initial "hit" compounds that bind to the target.

Lead Optimization: This is where computational chemistry is most heavily applied. The 3D structure of the target protein, often determined by X-ray crystallography, is used to understand how a lead compound binds. proteinstructures.com

Iterative Design Cycle: Computational chemists can then propose modifications to the lead compound to improve its binding affinity, selectivity, and pharmacokinetic properties. For example, the introduction of a fluorine atom at the 3'-position of biphenyl-4-propanoic acid might be a strategic modification to enhance its interactions with a specific pocket in the target's active site.

Molecular docking simulations are used to predict the binding mode and affinity of the newly designed analogs. Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex. This iterative cycle of design, computational evaluation, and subsequent synthesis and testing can significantly accelerate the drug discovery process.

Structure Activity Relationship Sar and Mechanistic Insights for 3 Fluoro Biphenyl 4 Propanoic Acid Analogs

Comprehensive SAR Elucidation for Fluorinated Biphenyl (B1667301) Propanoic Acid Derivatives

The biological activity of fluorinated biphenyl propanoic acid derivatives is finely tuned by their structural components. The position of the fluorine atom, the substitution pattern on both aromatic rings, and the propanoic acid moiety each play a significant role in target interaction.

Impact of Fluorine Atom Position and Electronegativity on Biological Activity

The introduction of fluorine into drug candidates can significantly alter their metabolic stability and biological activity. nih.gov The position of the fluorine atom on the biphenyl scaffold is a key factor influencing the molecule's properties. For instance, in the context of aminergic G protein-coupled receptors (GPCRs), fluorination of an aromatic ring can have varied effects on ligand potency, with the ortho position being identified as a potentially favorable site for increasing activity. nih.govresearchgate.net Conversely, fluorination of aliphatic parts of a molecule more frequently leads to a decrease in biological activity. nih.govresearchgate.net

The high electronegativity of fluorine can influence the electronic environment of the molecule, affecting its binding affinity to target proteins. nih.gov This modification can alter the lipophilicity and the acid-base properties of the compound, which in turn affects its pharmacokinetic and pharmacodynamic profile. nih.gov For example, the degree of fluorination in thioalkyl chains can either increase or decrease lipophilicity, demonstrating the complex effects of this halogen. nih.gov

Role of Substituents on Both Biphenyl Rings in Modulating Efficacy and Selectivity

In a series of biphenyl urea (B33335) derivatives designed as CYP1B1 inhibitors, different substitutions led to significant variations in potency and selectivity. For example, a meta-chloro substituted biphenyl urea was found to be a highly potent and selective inhibitor of CYP1B1, while methoxy-substituted analogs also showed potent and selective inhibition. nih.gov These findings underscore the importance of the type and position of substituents in achieving desired biological activity. For some toxic halogenated biphenyls, a key factor for receptor binding is the net polarizability of the molecule, which is influenced by the number and position of halogen substituents. nih.gov

Significance of the Propanoic Acid Moiety and its Stereochemistry in Target Recognition

The propanoic acid moiety is a critical feature for the interaction of these compounds with their biological targets. This group, particularly its carboxylic acid function, can engage in key interactions, such as hydrogen bonding, within the binding sites of enzymes and receptors. rsc.org For instance, in the context of peroxisome proliferator-activated receptors (PPARs), the carboxylic acid group of agonists is known to be important for their activity. nih.gov

Furthermore, the stereochemistry of the propanoic acid side chain can be a determining factor for biological activity. The spatial arrangement of the chiral center in molecules like (+)-2-(4-biphenyl)propionic acid is crucial for its specific interactions with its target. drugbank.com This highlights that the three-dimensional structure of this side chain plays a vital role in how the molecule is recognized and bound by its biological target.

Identification and Characterization of Molecular Targets

The biological effects of 3'-Fluoro-biphenyl-4-propanoic acid and its analogs are mediated through their interaction with specific molecular targets, including enzymes and receptors.

Investigation of Enzyme Inhibition Mechanisms (e.g., Urease)

Biphenyl derivatives have been investigated as inhibitors of various enzymes. For example, organophosphorus compounds that are structurally related to biphenyls, such as phosphoramidates, are known to be potent inhibitors of urease, a nickel-dependent metalloenzyme. nih.gov These compounds can act as transition-state analogs, binding tightly to the enzyme's active site. nih.gov While direct studies on this compound as a urease inhibitor are not specified, the general class of biphenyl compounds shows potential for such activity. The inhibition mechanism often involves interaction with the nickel ions in the urease active site. nih.gov

Exploration of Receptor Binding Profiles (e.g., G Protein-Coupled Receptors (GPCRs) like FFA4, Peroxisome Proliferator-Activated Receptor (PPAR) pathway)

GPCRs represent a major class of drug targets, and biphenyl derivatives have been explored as modulators of these receptors. nih.govimrpress.com The free fatty acid receptor 4 (FFA4), a GPCR, is a target for compounds with a biphenyl structure. nih.govnih.gov Analogs of this compound could potentially act as agonists or antagonists of FFA4, influencing metabolic processes. nih.govnih.gov The binding of ligands to FFA4 can be complex, with evidence of allosteric modulation where the effect of the modulator depends on the primary agonist. nih.gov

The Peroxisome Proliferator-Activated Receptor (PPAR) pathway is another important target. PPARs are nuclear receptors that regulate lipid and glucose metabolism. nih.gov Fluorinated analogs of biphenyl-like compounds have been synthesized and shown to be dual agonists for PPARα and PPARγ. nih.gov Molecular docking studies suggest that these compounds interact with the ligand-binding pocket of the receptors. nih.govnih.gov The fluorination pattern and other substituents on the biphenyl core are critical for achieving high-affinity binding and dual agonism. nih.gov

Analysis of Interactions with Other Protein Classes Relevant to Biological Pathways

Beyond the well-established interaction of biphenyl propanoic acids with cyclooxygenase (COX) enzymes, research has revealed that these scaffolds can engage with a variety of other protein classes, suggesting broader biological implications. The introduction of a fluorine atom at the 3'-position of the biphenyl core in this compound can influence its electronic properties and conformational flexibility, potentially modulating its affinity and selectivity for various protein targets.

Fatty Acid Amide Hydrolase (FAAH):

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govmdpi.com The biphenyl scaffold has been identified as a key structural motif in several potent FAAH inhibitors. nih.govacs.org For instance, carbamate (B1207046) derivatives of biphenyl-3-yl have been extensively studied as FAAH inhibitors. acs.orgescholarship.org The orientation of the biphenyl rings and the nature of the substituents play a crucial role in the binding to the active site of FAAH. acs.org

A study on biphenyl-3-yl alkylcarbamates demonstrated that the N-substituent is positioned within the acyl chain-binding channel of the enzyme, highlighting the importance of steric and lipophilic properties for potent inhibition. acs.org While direct studies on this compound are not available, its structural similarity to these inhibitors suggests it could be investigated as a potential, albeit likely weaker, FAAH modulator. The propanoic acid side chain, being more polar than the carbamate groups in established inhibitors, would significantly influence its interaction with the enzyme's binding pocket.

Peroxisome Proliferator-Activated Receptors (PPARs):

PPARs are a group of nuclear receptors that regulate lipid and glucose metabolism, inflammation, and cell proliferation. nih.govyoutube.com They are activated by endogenous fatty acids and their derivatives. nih.gov Certain biphenyl carboxylic acid derivatives have been shown to act as modulators of PPARs, particularly PPARδ. nih.gov For example, novel biphenylcarboxylic acid antagonists for PPARδ were designed based on the crystal structure of a known agonist. nih.gov These studies indicate that the biphenyl scaffold can be accommodated within the ligand-binding domain of PPARs.

The fluorine substituent in this compound could enhance its binding to PPARs through favorable interactions with the receptor's amino acid residues. The acidic propanoic acid group is also a common feature in many PPAR agonists, mimicking the carboxylate group of endogenous fatty acid ligands. Therefore, it is plausible that this compound could exhibit some activity at PPARs, potentially contributing to anti-inflammatory effects independent of COX inhibition.

Transthyretin (TTR):

Transthyretin is a transport protein for thyroxine and retinol. Destabilization of its tetrameric structure can lead to amyloid fibril formation and associated diseases. nih.gov Analogs of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), a close structural relative of this compound, have been investigated as stabilizers of the TTR tetramer. nih.gov These studies have shown that flurbiprofen analogs can bind to the thyroxine-binding sites of TTR, thereby preventing its dissociation and aggregation. nih.gov The specific substitution patterns on the biphenyl ring were found to be critical for the stabilizing effect. nih.gov This suggests that this compound could also potentially interact with and stabilize TTR, a hypothesis that would require experimental validation.

Detailed Mechanistic Characterization of Receptor Activation and Signaling Modulation

The primary mechanism of action for the majority of biphenyl propanoic acid analogs with anti-inflammatory properties is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923). nih.govpharmgkb.org Prostaglandins are lipid mediators involved in inflammation, pain, and fever. youtube.com There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and is involved in housekeeping functions, and COX-2, which is inducible and upregulated at sites of inflammation. nih.gov

The propanoic acid moiety of these compounds typically forms a key ionic interaction with a conserved arginine residue in the active site of both COX-1 and COX-2. The biphenyl scaffold occupies a hydrophobic channel within the enzyme. The substitution pattern on the biphenyl rings influences the selectivity of the inhibitor for COX-1 versus COX-2. For example, the presence of a sulfonamide group in celecoxib, a selective COX-2 inhibitor, allows it to bind to a side pocket in the COX-2 active site that is not present in COX-1. acs.org

For this compound, the fluorine atom at the 3'-position would alter the electronic distribution and conformation of the biphenyl system. This could affect its binding affinity and selectivity for the COX isoforms. The electron-withdrawing nature of fluorine might influence the pKa of the propanoic acid, which in turn could affect its interaction with the active site.

In addition to direct enzyme inhibition, some NSAIDs, like the R-enantiomer of flurbiprofen, have been shown to exert their effects through alternative mechanisms. For instance, R-flurbiprofen can reduce extracellular prostaglandin (B15479496) levels by inhibiting the multidrug resistance-associated protein 4 (MRP4), which transports prostaglandins out of the cell. mdpi.com This suggests that fluorinated biphenyl propanoic acids may have complex mechanisms of action beyond direct COX inhibition.

Furthermore, as discussed in the previous section, interactions with other receptors like FAAH and PPARs could lead to the modulation of distinct signaling pathways. Inhibition of FAAH would lead to an increase in endocannabinoids, which act on cannabinoid receptors to produce analgesic effects. nih.govpharmgkb.org Activation of PPARs can lead to the transcriptional regulation of genes involved in inflammation and metabolism. nih.gov

Comparative SAR Studies with Clinically Relevant Biphenyl Propanoic Acid Analogs

To understand the potential activity of this compound, it is useful to compare its structure with clinically established biphenyl propanoic acid analogs and related NSAIDs. Flurbiprofen, ibuprofen (B1674241), and naproxen (B1676952) are prominent examples.

Flurbiprofen: 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. The fluorine atom at the 2-position of the biphenyl ring is a key feature. Studies on flurbiprofen analogs have shown that modifications at the alpha-position of the propanoic acid can eliminate COX activity while retaining or increasing the inhibition of Aβ42 secretion, a target in Alzheimer's disease research. nih.gov Modifications on the terminal phenyl ring have also been shown to increase potency against this target. nih.gov

Ibuprofen: 2-(4-(2-Methylpropyl)phenyl)propanoic acid. Ibuprofen is a non-selective COX inhibitor. nih.gov It lacks the second phenyl ring and the fluoro substituent. Its S-enantiomer is the more active form. pharmgkb.orgnih.gov

Naproxen: (S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid. Although not a biphenyl derivative, it contains a bicyclic aromatic system and a propanoic acid side chain, making it a relevant comparator. It is also a non-selective COX inhibitor.

The table below summarizes the inhibitory concentrations (IC₅₀) for some of these analogs against COX-1 and COX-2, illustrating the impact of structural modifications on potency and selectivity. It is important to note that data for this compound is not available and the presented data is for its structural relatives.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Flurbiprofen | COX-1 | 0.5 | 1.2 |

| COX-2 | 0.4 | ||

| Ibuprofen | COX-1 | 13 | 2.6 |

| COX-2 | 34 | ||

| Naproxen | COX-1 | 2.6 | 0.6 |

| COX-2 | 4.3 | ||

| Celecoxib | COX-1 | 26 | 0.03 |

| COX-2 | 0.8 |

Data compiled from various sources and should be considered approximate as experimental conditions can vary.

The position of the fluoro group is critical. In flurbiprofen, the 2-fluoro substituent is thought to contribute to its potent COX inhibition. For this compound, the fluorine at the 3'-position is on the second phenyl ring. This would likely lead to a different binding orientation within the COX active site compared to flurbiprofen, and consequently, a different inhibitory profile. The steric and electronic effects of the 3'-fluoro group would need to be experimentally determined to ascertain its impact on COX-1/COX-2 selectivity and potency.

Future Research Directions and Advanced Applications of 3 Fluoro Biphenyl 4 Propanoic Acid Research

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Biphenyl (B1667301) Systems

The synthesis of fluorinated biphenyls, a critical step in the exploration of compounds like 3'-Fluoro-biphenyl-4-propanoic acid, is an area of continuous evolution. Current methodologies predominantly rely on cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most extensively used for its reliability and the relatively benign nature of its reagents, such as boronic acids. acs.orgnih.gov This reaction, often catalyzed by palladium complexes, facilitates the crucial carbon-carbon bond formation between two aryl groups. acs.orgnih.gov Other coupling reactions, including the Heck, Glaser, and Hiyama reactions, also contribute to the synthetic chemist's toolkit for creating these structures. nih.gov

Future research is anticipated to focus on enhancing the sustainability and efficiency of these processes. This includes the development of more environmentally friendly catalysts, potentially moving away from precious metals like palladium to more abundant and less toxic alternatives. The use of greener solvents and reaction conditions that minimize energy consumption and waste production is a key goal. Furthermore, novel synthetic strategies that offer greater control over the placement of the fluorine atom are highly sought after. One innovative approach that could be adapted for biphenyl systems is the catalytic transformation of epoxides into fluorinated oxetanes, which demonstrates a departure from standard synthetic logic to create valuable fluorinated scaffolds. sciencedaily.com

| Synthetic Methodology | Description | Key Features and Catalysts | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | A cross-coupling reaction between an organoboron compound and an organohalide. | Widely used for C-C bond formation; often employs Pd(0) catalysts like Pd(PPh3)4. acs.orgnih.gov | acs.orgnih.gov |

| Heck Reaction | A coupling reaction of an unsaturated halide with an alkene. | Catalyzed by palladium complexes. | nih.gov |

| Glaser Coupling | A coupling reaction of terminal alkynes. | Can be used in the synthesis of biphenyl precursors. | nih.gov |

| Hiyama Coupling | A palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. | An alternative to other cross-coupling methods. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Computational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel fluorinated biphenyl compounds. nih.govmdpi.com These computational tools can significantly accelerate the drug discovery process by predicting the properties and activities of virtual compounds, thereby reducing the need for extensive and time-consuming laboratory synthesis and testing. mdpi.comsciencedaily.com

For fluorinated biphenyl systems, AI can be employed to:

Predict Reactivity and Optimize Synthesis: Machine learning models can predict the outcomes of chemical reactions under various conditions, helping chemists to identify the most efficient synthetic routes. sciencedaily.com

De Novo Drug Design: AI algorithms can generate entirely new molecular structures with desired therapeutic profiles, exploring a vast chemical space to design novel biphenyl derivatives. nih.gov

Structure-Activity Relationship (SAR) Prediction: By analyzing large datasets, AI can identify the complex relationships between the structure of a compound and its biological activity, guiding the design of more potent and selective molecules.

Predicting Protein-Ligand Interactions: Advanced models like AlphaFold can predict the three-dimensional structure of protein-ligand complexes with high accuracy, providing crucial insights into the binding mode of biphenyl compounds to their biological targets. nih.govyoutube.com This is particularly valuable as it does not always require a known crystal structure as a template. youtube.com

Computational studies, such as Density Functional Theory (DFT), are already used to understand the structural and electronic properties of fluorinated biphenyls. acs.orgacs.org The synergy between these established computational methods and emerging AI technologies will enable a more rational and efficient design of compounds like this compound for specific therapeutic applications.

Advanced Approaches for Target Validation and Deconvolution in Complex Biological Systems

Future research on this compound and its derivatives will benefit from advanced target deconvolution and validation techniques:

Chemical Proteomics: Methods like affinity chromatography, where the compound is used as "bait" to "fish" for its binding partners from a cell lysate, are classic approaches. biologyinsights.com

Thermal Shift Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) assess how drug binding stabilizes a target protein against heat-induced denaturation. biologyinsights.com

Limited Proteolysis-Mass Spectrometry (LiP-MS): This powerful tool can identify protein-drug interactions and conformational changes on a proteome-wide scale, offering a detailed view of a compound's on- and off-target effects. biognosys.com

Genetic Approaches: CRISPR-based screening platforms can be used to systematically knock out genes to identify those that are essential for the activity of a small molecule, thereby revealing its target. acs.org

Once a potential target is identified, validation is crucial to confirm its role in the desired biological process. This often involves in vivo proof-of-concept studies in animal models, where the compound's efficacy is correlated with target engagement and modulation of a relevant biomarker. nih.gov Using structurally distinct compounds that modulate the same target can strengthen the link between the target and the observed phenotype. nih.gov

| Technique | Principle | Application in Drug Discovery | Reference |

|---|---|---|---|

| Affinity Chromatography | Uses the drug molecule as bait to capture its binding proteins from cell extracts. | Directly identifies physical interactions between the drug and its target. biologyinsights.com | biologyinsights.com |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. | Confirms target engagement within the complex environment of a cell. biologyinsights.com | biologyinsights.com |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Identifies structural changes in proteins across the proteome upon drug binding. | Provides insights into on- and off-target effects and binding sites. biognosys.com | biognosys.com |

| CRISPR-Based Genetic Screening | Uses gene-editing to identify genes that are essential for a compound's activity. | Unbiased, genome-wide identification of drug targets and resistance mechanisms. acs.org | acs.org |

Exploration of New Biological Functions and Therapeutic Applications Beyond Current Paradigms

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.govrsc.org These benefits suggest that this compound could have a wide range of therapeutic applications, some of which may be currently unknown.

Future research will likely explore new biological functions and therapeutic uses for this class of compounds. This can be achieved by screening them against a diverse array of biological targets and in various disease models. For instance, fluorinated compounds have shown promise as antiviral, anti-inflammatory, and anticancer agents. nih.govnih.govnih.gov A relevant study demonstrated that derivatives of the structurally similar compound flurbiprofen (B1673479) (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid) exhibit potent urease inhibitory activity, suggesting potential applications in treating infections by urease-producing bacteria. nih.gov

Furthermore, the biphenyl scaffold itself is a privileged structure in medicinal chemistry, found in drugs targeting a variety of receptors and enzymes, such as cholesteryl ester transfer protein (CETP) inhibitors. nih.gov The exploration of this compound in new therapeutic areas could be guided by computational predictions of its potential targets, followed by experimental validation. Additionally, the use of the fluorine-18 (B77423) radioisotope (¹⁸F) could enable the development of positron emission tomography (PET) imaging agents for diagnostic purposes in oncology, neurology, and cardiology. nih.govnih.gov

Q & A

Q. What synthetic strategies are recommended for introducing fluorine substituents into biphenyl propanoic acid derivatives?

Fluorination can be achieved through two primary routes:

- Electrophilic fluorination : Use fluorinating agents like Selectfluor® or direct F₂ gas under controlled conditions to introduce fluorine into the aromatic ring.

- Cross-coupling reactions : Employ Suzuki-Miyaura coupling with fluorinated boronic acids (e.g., 3-fluorophenylboronic acid) and brominated propanoic acid precursors. For example, describes the synthesis of 4-(2-fluorophenyl)-4-oxobutanoic acid via ketone intermediates, which can be adapted for biphenyl systems .

Q. Which spectroscopic techniques are critical for structural confirmation of 3'-fluoro-biphenyl-4-propanoic acid?

- ¹⁹F NMR : Determines fluorine position and electronic environment (e.g., deshielding effects from adjacent substituents).

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., using high-resolution mass spectrometry).

- IR Spectroscopy : Confirms carboxylic acid (-COOH) and aromatic C-F stretching vibrations. Analytical methodologies from (Aldrich® Market Select) emphasize the importance of orthogonal techniques for validation .

Q. How can solubility challenges be addressed during in vitro assays for fluorinated biphenyl propanoic acids?

- Use polar aprotic solvents (e.g., DMSO) for initial dissolution.

- Adjust pH to deprotonate the carboxylic acid group, enhancing aqueous solubility.

- Co-solvent systems (e.g., water:ethanol mixtures) can improve bioavailability, as suggested in for hydroxylated analogs .

Advanced Research Questions

Q. What factors contribute to discrepancies in reported physicochemical data for fluorinated biphenyl propanoic acids?

- Substituent effects : Electron-withdrawing groups (e.g., -F, -CF₃) lower pKa values compared to -Br or -CH₃ (see Table 1) .

- Purity : Impurities from incomplete purification (e.g., residual brominated intermediates) alter melting points and solubility.

- Analytical conditions : Variations in HPLC gradients or NMR solvent systems can affect data reproducibility .

Q. How can stereochemical control be achieved during the synthesis of enantiomerically pure fluorinated derivatives?

- Chiral catalysts : Use palladium-based catalysts with chiral ligands for asymmetric Suzuki coupling.

- Resolution techniques : Employ diastereomeric salt formation (e.g., with cinchona alkaloids) or chiral HPLC. highlights enantiomer separation in the synthesis of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid .

Q. What are the mechanistic implications of fluorine substitution on biological activity?

- Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation.

- Pharmacological applications : notes that fluorinated sulfonyl derivatives are intermediates in bicalutamide (anti-cancer drug) synthesis, suggesting potential for similar biphenyl propanoic acids in drug development .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry, minimizing by-products (e.g., di-fluorinated analogs) .

- Safety Protocols : Follow guidelines for handling fluorinated compounds, including fume hood use and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.